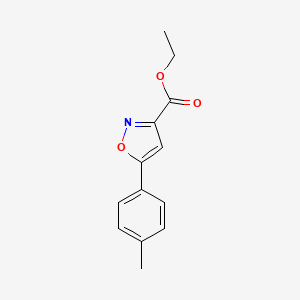

Ethyl 5-(p-tolyl)isoxazole-3-carboxylate

Description

BenchChem offers high-quality Ethyl 5-(p-tolyl)isoxazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(p-tolyl)isoxazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-16-13(15)11-8-12(17-14-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIUEGYFYXHZBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629705 | |

| Record name | Ethyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88958-15-0 | |

| Record name | Ethyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 5-(p-tolyl)isoxazole-3-carboxylate: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will delve into its core chemical and physical properties, present detailed protocols for its synthesis and characterization, explore its key reactivity pathways, and discuss its applications as a versatile scaffold in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of this valuable molecular building block.

Introduction

The isoxazole ring system is a cornerstone of modern medicinal chemistry, renowned for its presence in numerous therapeutic agents and its ability to modulate the physicochemical properties of bioactive molecules.[1][2] As a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, the isoxazole moiety offers a unique combination of electronic properties, metabolic stability, and the capacity for diverse non-covalent interactions, particularly hydrogen bonding.[2] Ethyl 5-(p-tolyl)isoxazole-3-carboxylate (CAS No. 88958-15-0) is an exemplar of this class, incorporating the isoxazole core functionalized with a p-tolyl group at the 5-position and an ethyl ester at the 3-position. This specific arrangement of functional groups makes it a highly versatile intermediate for generating libraries of novel compounds for high-throughput screening and a key starting material for targeted drug design, particularly in the development of anti-inflammatory and antimicrobial agents.[3]

This guide synthesizes field-proven insights with established chemical principles to provide a robust resource for laboratory applications. We will explore not just the "what" but the "why" behind the experimental choices, ensuring each protocol is presented as a self-validating system for reliable and reproducible results.

Core Chemical and Physical Properties

The molecular architecture of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate dictates its physical behavior and chemical reactivity. The planar, aromatic isoxazole ring, coupled with the lipophilic p-tolyl group and the polar ethyl ester, results in a compound with moderate polarity, lending it good solubility in a range of common organic solvents.[4]

| Property | Value | Source |

| CAS Number | 88958-15-0 | [5][6] |

| Molecular Formula | C₁₃H₁₃NO₃ | [5][6] |

| Molecular Weight | 231.25 g/mol | [6] |

| Appearance | Inferred to be a solid at room temperature | [6] |

| Storage | Sealed in dry, 2-8°C | [6] |

| Boiling Point (Related Acid) | 433.5°C at 760 mmHg | [3] |

| Melting Point (Related Acid) | 184°C (decomposes) | [3] |

| Density (Related Acid) | 1.273 g/cm³ | [3] |

Note: Some physical properties listed are for the corresponding carboxylic acid, 5-(p-Tolyl)isoxazole-3-carboxylic acid (CAS 33282-21-2), as data for the ethyl ester is not extensively published. These values provide a reasonable approximation.

Synthesis and Mechanism

The construction of the 3,5-disubstituted isoxazole ring is most effectively achieved via a [3+2] cycloaddition reaction. This powerful transformation involves the reaction of a nitrile oxide (a 1,3-dipole) with an alkyne (a dipolarophile). The following protocol outlines a robust and widely applicable method adapted from established procedures for similar isoxazole derivatives.[1][2]

Experimental Protocol: Synthesis via [3+2] Cycloaddition

This protocol first generates a nitrile oxide in situ from an aldoxime, which then reacts with an ethyl propiolate to yield the target molecule.

Step 1: Formation of 4-methylbenzaldoxime

-

Dissolve 4-methylbenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a suitable solvent such as ethanol or pyridine.

-

Add a base, like sodium hydroxide (1.2 eq) or pyridine, portion-wise while maintaining the temperature below 30°C. The base is crucial for neutralizing the HCl generated, driving the condensation reaction to completion.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-methylbenzaldoxime.

Step 2: In Situ Generation of Nitrile Oxide and Cycloaddition

-

Dissolve the crude 4-methylbenzaldoxime (1.0 eq) and ethyl propiolate (1.1 eq) in a chlorinated solvent like dichloromethane (DCM) or chloroform.

-

Slowly add an oxidizing agent, such as a solution of sodium hypochlorite (NaOCl, household bleach) or N-Chlorosuccinimide (NCS), to the stirred solution at 0-5°C. The controlled addition is critical to manage the exotherm and selectively form the nitrile oxide without significant side reactions. The oxidant abstracts a proton and the chloride acts as a leaving group to form the 4-methylbenzonitrile oxide dipole.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. The nitrile oxide, once formed, immediately undergoes a [3+2] cycloaddition with the electron-deficient triple bond of ethyl propiolate.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated solution of sodium thiosulfate to neutralize any remaining oxidant.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure Ethyl 5-(p-tolyl)isoxazole-3-carboxylate.

Caption: Synthetic workflow for Ethyl 5-(p-tolyl)isoxazole-3-carboxylate.

Key Chemical Reactivity

The reactivity of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate is dominated by the isoxazole ring and the ethyl ester functionality. Understanding these pathways is essential for its use as a synthetic intermediate.

A. Reductive Ring Opening

The N-O bond of the isoxazole ring is susceptible to cleavage under reductive conditions. This is a highly valuable transformation as it unmasks a β-enamino-ketoester functionality from a stable heterocyclic precursor.

-

Causality: Catalytic hydrogenation, typically using palladium on carbon (Pd/C), readily cleaves the weak N-O bond.[7] The reaction proceeds via hydrogenolysis, leading to the formation of an enaminone product.[8] This reaction is often clean and high-yielding, providing a strategic method to access complex linear structures from cyclic precursors.[7]

B. Ester Hydrolysis

Standard saponification conditions can be employed to convert the ethyl ester to the corresponding carboxylic acid, 5-(p-tolyl)isoxazole-3-carboxylic acid.

-

Causality: Treatment with a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol solvent mixture readily hydrolyzes the ester.[9] Subsequent acidification protonates the carboxylate salt to yield the free acid. This acid is itself a valuable building block for forming amides or other derivatives via standard coupling chemistries (e.g., EDC/HOBt).

Caption: Key reactivity pathways of the target molecule.

Applications in Drug Discovery

The isoxazole scaffold is a privileged structure in medicinal chemistry due to its favorable pharmacological properties.[10][11]

-

Bioisosteric Replacement: The isoxazole ring is often used as a bioisostere for other groups, like phenyl or amide moieties, to improve pharmacokinetic profiles such as absorption, distribution, metabolism, and excretion (ADME) and to reduce toxicity.[2]

-

Scaffold for Bioactive Molecules: Ethyl 5-(p-tolyl)isoxazole-3-carboxylate serves as an ideal starting point for synthesizing derivatives with a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][11] The ester can be converted to an amide library, and the p-tolyl group can be further functionalized to explore structure-activity relationships (SAR).

-

Intermediate for Targeted Therapies: The parent carboxylic acid has been identified as a key intermediate for pharmaceuticals with potential neurological activity.[3] The structural rigidity and defined vectoral orientation of substituents on the isoxazole ring allow for precise positioning of pharmacophores to interact with biological targets like enzymes and receptors.

Analytical Characterization Protocol

Confirming the identity and purity of synthesized Ethyl 5-(p-tolyl)isoxazole-3-carboxylate is critical. A combination of spectroscopic and chromatographic methods should be employed.

-

Thin Layer Chromatography (TLC): Use silica gel plates with a mobile phase of hexane/ethyl acetate (e.g., 7:3 v/v) to monitor reaction progress and assess purity. Visualize spots under UV light (254 nm).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃): Expect characteristic signals:

-

¹³C NMR (100 MHz, CDCl₃): Expect signals for the ester carbonyl, isoxazole ring carbons, aromatic carbons, and the ethyl and methyl groups.

-

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands:

-

~1720-1740 cm⁻¹ (C=O stretch of the ester)

-

~1600-1620 cm⁻¹ (C=N and C=C stretches of the isoxazole and aromatic rings)

-

~2900-3000 cm⁻¹ (C-H stretches)

-

-

Mass Spectrometry (MS): Use electrospray ionization (ESI) to confirm the molecular weight. Expect to see the [M+H]⁺ ion at m/z 232.25.

Safety and Handling

Proper handling is essential to ensure laboratory safety. This compound presents moderate hazards.[6]

| Hazard Information | Precautionary Measures |

| GHS Pictograms: GHS07 (Exclamation Mark) | Handling: Wear protective gloves, eye protection, and a lab coat. Avoid breathing dust/fumes. Use only in a well-ventilated area. Wash hands thoroughly after handling.[12] |

| Hazard Statements: | Storage: Store in a tightly sealed container in a dry, cool (2-8°C) place away from incompatible materials.[6] |

| H302: Harmful if swallowed.[6] | First Aid (IF SWALLOWED): Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[12] |

| H315: Causes skin irritation.[6] | |

| H319: Causes serious eye irritation.[6] |

References

-

Antonini, C., Cordero, F. M., & Machetti, F. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. [Link]

-

Qi, Z., et al. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E, 68(Pt 1), o1111. [Link]

-

Gucwa, K., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of Peptides. Molecules, 27(17), 5651. [Link]

-

Anonymous. (2023). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. [Link]

-

ChemSynthesis. (n.d.). ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. ChemSynthesis database. [Link]

-

Anonymous. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. Biological and Molecular Chemistry Research. [Link]

-

MySkinRecipes. (n.d.). 5-(p-Tolyl)isoxazole-3-carboxylic acid. MySkinRecipes Chemical Database. [Link]

-

Anonymous. (2024). Advances in isoxazole chemistry and their role in drug discovery. European Journal of Medicinal Chemistry, 115832. [Link]

-

Anonymous. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Biosciences and Research. [Link]

-

CPAChem. (2020). Safety data sheet for Isoxadifen-ethyl. CPAChem. [Link]

-

Supporting Information for an unspecified article. (n.d.). pubs.rsc.org. [Link]

-

ResearchGate. (n.d.). Synthesis of indole-3-isoxazole-5-carboxamide derivatives. ResearchGate. [Link]

Sources

- 1. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 2. biolmolchem.com [biolmolchem.com]

- 3. 5-(p-Tolyl)isoxazole-3-carboxylic acid [myskinrecipes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Ethyl 5-p-tolylisoxazole-3-carboxylate AldrichCPR 88958-15-0 [sigmaaldrich.com]

- 6. 88958-15-0|Ethyl 5-(p-tolyl)isoxazole-3-carboxylate|BLD Pharm [bldpharm.com]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cpachem.com [cpachem.com]

An In-depth Technical Guide to Ethyl 5-(p-tolyl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold in Modern Medicinal Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in contemporary drug discovery.[1] Its unique electronic and structural properties enhance the physicochemical characteristics of molecules, often leading to improved efficacy, reduced toxicity, and favorable pharmacokinetics.[2] This versatile scaffold is present in a wide array of clinically approved drugs and biologically active compounds, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The structural rigidity and potential for diverse substitutions on the isoxazole core make it a highly attractive pharmacophore for medicinal chemists.[4]

This guide focuses on a specific, promising derivative: Ethyl 5-(p-tolyl)isoxazole-3-carboxylate (CAS Number: 88958-15-0). We will delve into its synthesis, characterization, and potential applications, providing a technical framework for researchers aiming to leverage this molecule in their drug development pipelines. The presence of the p-tolyl group and the ethyl carboxylate moiety at the 5- and 3-positions, respectively, offers distinct opportunities for molecular interactions and further chemical modifications.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its application in research and development. Below is a summary of the key properties of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate.

| Property | Value | Source |

| CAS Number | 88958-15-0 | [Sigma-Aldrich] |

| Molecular Formula | C₁₃H₁₃NO₃ | [Sigma-Aldrich] |

| Molecular Weight | 231.25 g/mol | [Matrix Scientific] |

| Physical Form | Solid | [Sigma-Aldrich] |

| InChI Key | XPIUEGYFYXHZBH-UHFFFAOYSA-N | [Sigma-Aldrich] |

| SMILES | CCOC(=O)c1cc(on1)-c2ccc(C)cc2 | [Sigma-Aldrich] |

Synthesis and Mechanism: A Rational Approach

The construction of the 3,5-disubstituted isoxazole ring is most effectively achieved through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. This powerful and convergent strategy involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).

For the synthesis of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate, a logical and efficient pathway involves the reaction of in situ generated 4-methylbenzonitrile oxide with ethyl propiolate.

Proposed Synthetic Workflow

Sources

A Comprehensive Spectroscopic Analysis of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate

This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 5-(p-tolyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The protocols and interpretations are grounded in established principles and supported by data from analogous structures, ensuring a robust and reliable scientific resource for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

Ethyl 5-(p-tolyl)isoxazole-3-carboxylate possesses a core isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen atoms. This ring is substituted at the 3-position with an ethyl carboxylate group and at the 5-position with a p-tolyl group. The structural features of this molecule give rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization.

Workflow for Spectroscopic Characterization

The following diagram outlines the typical workflow for the comprehensive spectroscopic analysis of a synthesized compound like Ethyl 5-(p-tolyl)isoxazole-3-carboxylate.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Ethyl 5-(p-tolyl)isoxazole-3-carboxylate, both ¹H and ¹³C NMR are essential for structural confirmation.

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are predicted based on the analysis of similar structures.[1][2]

Table 1: Predicted ¹H NMR Data for Ethyl 5-(p-tolyl)isoxazole-3-carboxylate in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.75 | d | 2H | Ar-H (ortho to methyl) | Protons on the p-tolyl group adjacent to the isoxazole ring are deshielded. |

| ~7.30 | d | 2H | Ar-H (meta to methyl) | Protons on the p-tolyl group. |

| ~6.90 | s | 1H | Isoxazole-H | The single proton on the isoxazole ring. |

| ~4.45 | q | 2H | -OCH₂CH₃ | Methylene protons of the ethyl group, split by the adjacent methyl group. |

| ~2.40 | s | 3H | Ar-CH₃ | Protons of the methyl group on the p-tolyl ring. |

| ~1.40 | t | 3H | -OCH₂CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene group. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 or 500 MHz NMR spectrometer.[2]

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum using the TMS signal at 0.00 ppm.

The causality behind these choices lies in using a standard deuterated solvent that dissolves the compound well and an internal standard for accurate chemical shift referencing.[2] Higher field strength instruments (400-500 MHz) provide better signal dispersion.

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for Ethyl 5-(p-tolyl)isoxazole-3-carboxylate in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170.0 | C=O (ester) | Carbonyl carbon of the ethyl carboxylate group. |

| ~162.0 | C3-isoxazole | Carbon of the isoxazole ring attached to the ester. |

| ~158.0 | C5-isoxazole | Carbon of the isoxazole ring attached to the p-tolyl group. |

| ~141.0 | C-Ar (ipso, attached to CH₃) | Quaternary carbon of the p-tolyl group. |

| ~130.0 | C-Ar (ortho to methyl) | Aromatic carbons. |

| ~129.5 | C-Ar (meta to methyl) | Aromatic carbons. |

| ~126.0 | C-Ar (ipso, attached to isoxazole) | Quaternary carbon of the p-tolyl group. |

| ~98.0 | C4-isoxazole | Carbon of the isoxazole ring with an attached proton. |

| ~62.0 | -OCH₂CH₃ | Methylene carbon of the ethyl group. |

| ~21.5 | Ar-CH₃ | Methyl carbon of the p-tolyl group. |

| ~14.0 | -OCH₂CH₃ | Methyl carbon of the ethyl group. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 100 or 125 MHz NMR spectrometer (corresponding to a 400 or 500 MHz ¹H frequency).[2]

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 512-1024 scans due to the low natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

-

Temperature: 298 K.

-

-

Data Processing: Similar to ¹H NMR, with the CDCl₃ solvent signal at ~77.16 ppm used for calibration if TMS is not observed clearly.

Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon, which aids in interpretation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for Ethyl 5-(p-tolyl)isoxazole-3-carboxylate

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3100 | Medium | C-H stretch | Aromatic and Isoxazole C-H |

| ~2980 | Medium | C-H stretch | Aliphatic C-H (ethyl and methyl) |

| ~1730 | Strong | C=O stretch | Ester carbonyl |

| ~1610 | Medium | C=N stretch | Isoxazole ring |

| ~1580, 1450 | Medium-Strong | C=C stretch | Aromatic ring |

| ~1250 | Strong | C-O stretch | Ester |

| ~900-1100 | Medium | N-O stretch | Isoxazole ring |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.[1]

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer and record the spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

This self-validating system ensures that atmospheric absorptions (like CO₂ and water vapor) are removed from the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity.

Table 4: Predicted Mass Spectrometry Data for Ethyl 5-(p-tolyl)isoxazole-3-carboxylate

| m/z (Mass/Charge) | Predicted Ion |

| 245.27 | [M]⁺ (Molecular Ion) |

| 216 | [M - C₂H₅]⁺ |

| 200 | [M - OC₂H₅]⁺ |

| 115 | [p-tolyl-C≡N]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph.

-

Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI) are common methods. ESI is a softer ionization technique that often preserves the molecular ion.[2]

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

The choice of ionization method is critical; EI will likely produce more fragmentation, which is useful for structural elucidation, while ESI is better for confirming the molecular weight.

Molecular Structure Diagram

Caption: Chemical structure of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate. The predicted data, based on established spectroscopic principles and analysis of related compounds, serves as a reliable reference for researchers engaged in the synthesis and application of this and similar isoxazole derivatives. The detailed protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy.

References

-

MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Available at: [Link]

-

Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Available at: [Link]

-

Qi, Y., et al. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. National Institutes of Health. Available at: [Link]

-

Beilstein Journals. (n.d.). Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Available at: [Link]

-

ChemSynthesis. (n.d.). ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Available at: [Link]

-

ResearchGate. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Available at: [Link]

-

National Institutes of Health. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Available at: [Link]

-

ResearchGate. (n.d.). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. Available at: [Link]

-

University of Groningen. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. Available at: [Link]

- Unknown Source. (n.d.). Chemical shifts. This source could not be definitively identified but provided general principles of NMR chemical shifts.

-

MDPI. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available at: [Link]

-

ACS Publications. (2018). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Available at: [Link]

-

SpectraBase. (n.d.). Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate. Available at: [Link]

Sources

Physical properties like melting point and boiling point of isoxazole derivatives

An In-depth Technical Guide to the Physical Properties of Isoxazole Derivatives

Authored by: A Senior Application Scientist

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] A profound understanding of the physicochemical properties of its derivatives is paramount for their successful synthesis, purification, formulation, and optimization of pharmacokinetic profiles. This guide provides an in-depth exploration of the melting and boiling points of isoxazole derivatives, focusing on the causal relationships between molecular structure and these fundamental physical constants. We will dissect the influence of various substituents, explore the principles of intermolecular forces, and provide validated experimental protocols for accurate measurement, equipping researchers and drug development professionals with the foundational knowledge to predict and manipulate these properties.

The Isoxazole Core: A Foundation for Drug Design

Isoxazole is a five-membered aromatic heterocycle containing adjacent oxygen and nitrogen atoms.[2][3][4] This unique arrangement imparts a distinct electronic character and structural geometry, making it a versatile building block in drug discovery.[3][5][6] The incorporation of the isoxazole moiety can enhance physicochemical characteristics and biological activity.[2] Before delving into its derivatives, it is essential to establish the baseline properties of the parent isoxazole molecule.

Table 1: Physical Properties of Unsubstituted Isoxazole

| Property | Value | Source(s) |

| Molecular Formula | C₃H₃NO | [2] |

| Molecular Weight | 69.06 g/mol | [2][7] |

| Boiling Point | 95 °C (at 760 mmHg) | [2][8] |

| Melting Point | -67.1 °C | [8] |

| Density | 1.078 g/mL (at 25 °C) | [8] |

| Appearance | Colorless to light brown liquid | [2] |

These values serve as a crucial reference point for understanding how structural modifications impact the physical state and volatility of the resulting derivatives.

The Physics of Phase Transitions: A Primer on Melting and Boiling Points

Melting and boiling points are not arbitrary numbers; they are direct manifestations of the energy required to overcome the intermolecular forces holding molecules together in a condensed phase. A solid melts when its molecules gain sufficient thermal energy to break free from the rigid crystal lattice structure.[9] A liquid boils when the vapor pressure of the substance equals the surrounding atmospheric pressure, allowing molecules to escape into the gaseous phase.[10] The primary forces at play are:

-

Van der Waals Forces (London Dispersion Forces): Present in all molecules, these forces arise from temporary fluctuations in electron density. Their strength increases with molecular surface area and molecular weight.[9]

-

Dipole-Dipole Interactions: Occur between polar molecules that have a permanent net dipole. The isoxazole ring itself is polar, making these interactions significant for its derivatives.

-

Hydrogen Bonding: An especially strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (N, O, F). This is the most influential intermolecular force when present.

The interplay between a derivative's structure and these forces dictates its melting and boiling points.

Structure-Property Relationships: Predicting the Behavior of Isoxazole Derivatives

The art of chemical design lies in predicting how a structural change will alter a molecule's properties. For isoxazole derivatives, the type, position, and nature of substituents are the primary determinants of their melting and boiling points.

The Impact of Substituents on Intermolecular Forces

The addition of functional groups to the isoxazole ring can profoundly alter the strength and nature of intermolecular interactions.

-

Molecular Weight and Size: Increasing the molecular weight by adding larger alkyl or aryl groups invariably increases van der Waals forces. This requires more energy to overcome, leading to a general trend of higher melting and boiling points.

-

Polarity and Electron Distribution:

-

Electron-Withdrawing Groups (EWGs): Groups like halogens (-Cl, -F), nitro (-NO₂), or trifluoromethyl (-CF₃) increase the molecule's overall dipole moment. This enhances dipole-dipole interactions, resulting in higher boiling points.[1]

-

Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (-OCH₃) also alter the charge distribution, influencing the molecular dipole and, consequently, the boiling point.[11]

-

-

Hydrogen Bonding Capability: The introduction of substituents capable of hydrogen bonding, such as hydroxyl (-OH), amine (-NH₂), or carboxamide (-CONH₂), causes a dramatic increase in both melting and boiling points. These groups can act as both hydrogen bond donors and acceptors, creating a strong intermolecular network that requires significant energy to disrupt.

-

Symmetry and Packability:

-

Melting Point: High molecular symmetry allows for more efficient packing into a crystal lattice. This dense, well-ordered arrangement maximizes intermolecular contacts and requires more energy to break down, leading to a higher melting point.

-

Boiling Point: In contrast, increased branching or a more spherical shape reduces the available surface area for van der Waals interactions. This weakens the net intermolecular forces in the liquid state, typically resulting in a lower boiling point compared to a less branched isomer of the same molecular weight.

-

The following diagram illustrates the causal relationships between molecular features and the resulting physical properties.

Caption: Causality map of structure-property relationships in isoxazole derivatives.

Comparative Data of Isoxazole Derivatives

The theoretical principles are best illustrated with concrete data. The following table presents the physical properties of select isoxazole derivatives, demonstrating the effects of substitution.

Table 2: Physical Properties of Representative Isoxazole Derivatives

| Compound Name | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Influencing Factor(s) |

| Isoxazole | C₃H₃NO | 69.06 | -67.1[8] | 95[2][8] | Baseline (Polar Ring) |

| 3,5-Dimethylisoxazole | C₅H₇NO | 97.12 | -14[12] | 142-144[13] | Increased MW & van der Waals forces |

| 3-Phenyl-3a,8b-dihydro-4H-indeno[2,1-d]isoxazol-4-one | C₁₆H₁₁NO₂ | 249.27 | 153–154[14] | N/A (Solid) | High MW, large planar structure, high polarity (ketone) |

| 3-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]isoxazol-8-one | C₁₆H₁₁NO₂ | 249.27 | 172–173[14] | N/A (Solid) | Isomeric form with better crystal packing (higher MP) |

Note: Boiling points for high molecular weight solids are often not determined at atmospheric pressure as the compounds may decompose.

Experimental Protocols for Accurate Determination

The reliability of physical property data hinges on meticulous experimental technique. The following protocols are standard in the field and designed to yield accurate and reproducible results.

Protocol for Melting Point Determination (Capillary Method)

This method is the gold standard for determining the melting point of a solid organic compound, providing both a value and an indication of purity.

Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry. Moisture can depress the melting point.

-

If the crystals are large, gently crush them into a fine powder on a watch glass using a spatula. This ensures uniform heating.

-

-

Capillary Tube Loading:

-

Take a capillary tube (sealed at one end) and tap the open end into the powdered sample.

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample into the sealed end.

-

The final sample height should be no more than 1-2 mm to ensure even heat distribution.[10]

-

-

Apparatus Setup:

-

Place the loaded capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp).

-

-

Determination:

-

Rapid Scan (Optional but Recommended): Heat the sample rapidly to get a quick, approximate melting point. This saves time during the accurate determination.

-

Accurate Scan: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point.

-

Then, reduce the heating rate to 1-2 °C per minute. A slow rate is critical for accuracy.

-

Record the melting range :

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has turned into a clear liquid.

-

-

-

Interpretation:

-

A pure compound will have a sharp melting range of 0.5-1.5 °C.

-

Impurities typically cause a depression of the melting point and a broadening of the melting range (>2 °C).[10]

-

Caption: Standard workflow for capillary melting point determination.

Protocol for Boiling Point Determination (Microscale Method)

This technique is ideal for determining the boiling point of small quantities of liquid, a common scenario in drug discovery research.

Methodology:

-

Apparatus Assembly:

-

Attach a small test tube (e.g., a 75x10 mm fusion tube) to a thermometer using a rubber band or wire. The bottom of the tube should align with the thermometer's bulb.

-

Add approximately 0.2-0.3 mL of the liquid isoxazole derivative to the test tube.

-

Take a capillary tube (sealed at one end) and place it inside the test tube with the open end down.

-

-

Heating:

-

Suspend the entire assembly in a heating bath (e.g., a mineral oil bath), ensuring the liquid level in the bath is above the sample level but below the top of the test tube.

-

Begin heating the bath gently while stirring to ensure uniform temperature.

-

-

Observation and Measurement:

-

As the temperature rises, air trapped in the inverted capillary will expand and exit as a slow stream of bubbles.

-

As the liquid's boiling point is approached, the rate of bubbling will increase significantly, forming a rapid, continuous stream.

-

Continue heating slightly (2-3 °C) past this point, then turn off the heat and allow the bath to cool slowly.

-

The stream of bubbles will slow and eventually stop. The exact moment the liquid is drawn back into the capillary tube, the temperature on the thermometer is the boiling point of the sample. This is the point where the external pressure equals the vapor pressure of the liquid.

-

-

Validation: For highest accuracy, repeat the determination with a fresh sample. The results should be within 1-2 °C.

Conclusion

The melting and boiling points of isoxazole derivatives are not mere data points but critical parameters that reflect the intricate balance of intermolecular forces governed by molecular structure. For the medicinal chemist and drug development scientist, a mastery of these principles is indispensable. By understanding the causal links between substitution patterns, polarity, and symmetry, one can rationally design molecules with desired physical properties, streamlining synthesis, purification, and formulation efforts. The application of validated, precise experimental techniques ensures the generation of reliable data, forming a solid foundation for successful therapeutic development.

References

-

Hassan, A. A., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Pharmaceuticals. [Link]

-

Ali, U., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. [Link]

-

Shafi, S., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]

-

National Center for Biotechnology Information. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. NIH. [Link]

-

Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). MDPI. [Link]

-

Priya, S. S., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

-

Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (n.d.). [Link]

-

Wikipedia. (n.d.). Isoxazole. [Link]

-

National Institute of Standards and Technology. (n.d.). Isoxazole. NIST WebBook. [Link]

-

Cheméo. (n.d.). Isoxazole (CAS 288-14-2) Chemical & Physical Properties. [Link]

-

Encyclopædia Britannica. (n.d.). Heterocyclic compound - Melting, Boiling, Points. [Link]

-

Al-Ostath, A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC. [Link]

-

National Institutes of Health. (n.d.). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. [Link]

-

National Institutes of Health. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]

-

ResearchGate. (2025). Microwave-Induced Synthesis of Substituted Isoxazoles as Potential Antimicrobial Agents. [Link]

-

Experiment (1) determination of melting points. (2021). [Link]

-

MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

-

Oriental Journal of Chemistry. (n.d.). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. [Link]

-

Determination of melting and boiling points. (n.d.). [Link]

-

National Institutes of Health. (n.d.). Isoxazole | C3H3NO. PubChem. [Link]

-

YouTube. (2014). Determination of the Melting and Boiling Points of Compounds. [Link]

-

MDPI. (n.d.). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. [Link]

-

University of Calgary. (n.d.). Melting point determination. [Link]

-

Tianjin Heyi New Materials Technology Co., Ltd. (n.d.). Quality Manufacturer Supply Best Quality 300-87-8. [Link]

Sources

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpca.org [ijpca.org]

- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 288-14-2 CAS MSDS (Isoxazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. alnoor.edu.iq [alnoor.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. Quality Manufacturer Supply Best Quality 300-87-8 with Cheap Price and Efficient Shipping [heyi-chem.com]

- 13. 3,5-ジメチルイソオキサゾール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 14. mdpi.com [mdpi.com]

The Isoxazole Scaffold: A Historical and Synthetic Deep-Dive for the Modern Medicinal Chemist

Abstract

The isoxazole core, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its journey from a curiosity of organic synthesis to a privileged scaffold in numerous FDA-approved drugs is a testament to its remarkable chemical versatility and pharmacological promiscuity. This guide provides an in-depth exploration of the discovery and historical evolution of substituted isoxazoles in drug development. We will dissect the key synthetic strategies that have enabled the creation of diverse isoxazole libraries, examine the structure-activity relationships of landmark isoxazole-containing drugs, and provide detailed protocols and mechanistic insights to empower the next generation of drug discovery.

Introduction: The Enduring Appeal of the Isoxazole Ring

Isoxazoles are five-membered aromatic heterocyclic compounds featuring an oxygen and a nitrogen atom in a 1,2-relationship.[2] This arrangement confers a unique electronic and steric profile, making the isoxazole ring an attractive component in the design of bioactive molecules. Its ability to act as a bioisostere for other functionalities, engage in hydrogen bonding, and modulate the physicochemical properties of a parent molecule has led to its incorporation into a vast array of therapeutic agents.[4] The isoxazole scaffold is a key pharmacophore in drugs spanning a wide range of indications, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents.[5][6]

The inherent reactivity of the isoxazole ring, particularly the lability of the N-O bond under certain conditions, also provides a synthetic handle for further molecular elaboration, making it a versatile intermediate in organic synthesis.[1] This combination of pharmacological activity and synthetic accessibility has cemented the isoxazole's place as a truly "privileged" structure in the medicinal chemist's toolkit.

Historical Milestones: From Discovery to blockbuster Drugs

The history of isoxazoles in medicinal chemistry is a story of steady progress, marked by key discoveries that unlocked their therapeutic potential.

-

Early Synthesis and Recognition (Late 19th - Early 20th Century): The isoxazole ring was first synthesized by Dunstan and Dymond.[1] In 1888, Ludwig Claisen was the first to recognize the cyclic structure of 3-methyl-5-phenylisoxazole.[1] However, it was the extensive work of Quilico between 1930 and 1946 on the synthesis of isoxazoles from nitrile oxides and unsaturated compounds that laid a significant foundation for future developments.[1]

-

The Antibiotic Era (Mid-20th Century): The first major therapeutic breakthrough for isoxazoles came with the development of isoxazolyl penicillins. These semi-synthetic antibiotics, including oxacillin , cloxacillin , and dicloxacillin , were designed to be resistant to the β-lactamase enzymes produced by certain bacteria.[2][7] The bulky isoxazole substituent sterically hindered the approach of β-lactamase, allowing the antibiotic to effectively inhibit bacterial cell wall synthesis. This development was a critical step in combating resistant infections. Another notable antibiotic from this era is cycloserine , a naturally occurring compound with antitubercular activity.[1][2]

-

The Rise of Anti-inflammatory Agents (Late 20th Century): The late 20th century saw the emergence of isoxazoles as potent anti-inflammatory agents. Leflunomide , an isoxazole-based disease-modifying antirheumatic drug (DMARD), was a significant advancement in the treatment of rheumatoid arthritis.[2][3] This was followed by the development of the COX-2 inhibitor valdecoxib , which offered a more targeted approach to inflammation with a potentially better gastrointestinal safety profile than non-selective NSAIDs.[2][3]

-

Diversification into New Therapeutic Areas (21st Century): In recent years, the isoxazole scaffold has been successfully incorporated into drugs for a wide range of other conditions. Zonisamide is an anticonvulsant used in the treatment of epilepsy, and isocarboxazid acts as a monoamine oxidase inhibitor for the treatment of depression.[2] This diversification highlights the remarkable ability of the isoxazole core to be adapted to interact with a variety of biological targets.

Core Synthetic Methodologies: Building the Isoxazole Ring

The construction of the isoxazole ring is a well-established area of organic synthesis, with several reliable methods at the disposal of the medicinal chemist. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Classic Approach: Condensation of 1,3-Dicarbonyls with Hydroxylamine

One of the most fundamental and widely used methods for synthesizing isoxazoles is the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydroxylamine. This reaction proceeds via the formation of an oxime intermediate, which then undergoes cyclization and dehydration to afford the aromatic isoxazole ring.

Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole

-

To a solution of acetylacetone (1.0 g, 10 mmol) in ethanol (20 mL) is added hydroxylamine hydrochloride (0.76 g, 11 mmol) and sodium acetate (0.90 g, 11 mmol). The sodium acetate acts as a base to neutralize the HCl salt of hydroxylamine, liberating the free base to react with the dicarbonyl.

-

The reaction mixture is heated at reflux for 2 hours. Heating provides the necessary activation energy for the condensation and subsequent cyclization.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between water (30 mL) and diethyl ether (30 mL).

-

The organic layer is separated, washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 3,5-dimethylisoxazole. This standard workup procedure removes inorganic salts and water to isolate the product.

[3+2] Cycloaddition of Nitrile Oxides

A powerful and versatile method for the synthesis of isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This reaction, a type of 1,3-dipolar cycloaddition, allows for the direct formation of the isoxazole ring with a high degree of regiocontrol. Nitrile oxides are typically generated in situ from the corresponding aldoximes by oxidation.[8]

Workflow for Nitrile Oxide Cycloaddition:

Caption: General workflow for isoxazole synthesis via nitrile oxide cycloaddition.

Key Isoxazole Drugs: A Deeper Look

Valdecoxib: A Tale of COX-2 Selectivity

Valdecoxib is a potent and selective cyclooxygenase-2 (COX-2) inhibitor. The isoxazole ring in valdecoxib plays a crucial role in its binding to the COX-2 enzyme. The sulfonamide group on the phenyl ring adjacent to the isoxazole inserts into a hydrophilic side pocket of the COX-2 active site, a feature not present in the COX-1 isoform, thus conferring selectivity.

Structure-Activity Relationship (SAR) Insights:

| Compound | R1 | R2 | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Valdecoxib | Phenyl | 4-(aminosulfonyl)phenyl | 0.005 | >100 | >20000 |

| Analog 1 | Methyl | 4-(aminosulfonyl)phenyl | 0.1 | >100 | >1000 |

| Analog 2 | Phenyl | Phenyl | 5 | 10 | 2 |

Data is illustrative and based on publicly available SAR studies.

The data clearly shows that the combination of a phenyl group at the 5-position and a 4-(aminosulfonyl)phenyl group at the 3-position of the isoxazole ring is critical for high potency and selectivity for COX-2.

Leflunomide and its Active Metabolite, Teriflunomide

Leflunomide is a prodrug that is rapidly converted in the body to its active metabolite, teriflunomide. Teriflunomide is a selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. By inhibiting this enzyme, teriflunomide depletes the pool of pyrimidines available for DNA and RNA synthesis, thereby inhibiting the proliferation of rapidly dividing cells like activated lymphocytes.

Mechanism of Action of Teriflunomide:

Caption: Inhibition of DHODH by Teriflunomide blocks pyrimidine synthesis.

Modern Applications and Future Outlook

The isoxazole scaffold continues to be a fertile ground for drug discovery.[5][6] Current research is focused on developing novel isoxazole derivatives with improved efficacy, selectivity, and pharmacokinetic profiles.[7] Areas of active investigation include the development of new anticancer agents, neuroprotective compounds for the treatment of neurodegenerative diseases, and novel antimicrobial agents to combat the growing threat of antibiotic resistance.[5][6] The ongoing refinement of synthetic methodologies, including the use of green chemistry approaches and transition metal-catalyzed reactions, is enabling the creation of increasingly complex and diverse isoxazole libraries for high-throughput screening.[5][6]

Conclusion

From its initial synthesis to its central role in modern pharmacotherapy, the substituted isoxazole has proven to be a remarkably versatile and valuable scaffold in medicinal chemistry. Its rich history is a testament to the power of organic synthesis to create molecules that can profoundly impact human health. As our understanding of disease biology deepens and our synthetic capabilities expand, the isoxazole ring is poised to remain a key player in the development of the next generation of innovative medicines.

References

- Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025, March 17).

- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (n.d.). Royal Society of Chemistry.

- Isoxazole – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online.

- Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. (2024, January 30). MDPI.

- Jayaroopa, et al. (2013). Isoxazole: A five membered heterocyclic compound having various pharmacological actions. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(2), 294-304.

- Novel isoxazoles: Significance and symbolism. (2025, March 8). Wisdomlib.

- Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry, 10.

- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. (2025, February 19). Royal Society of Chemistry.

- A review of isoxazole biological activity and present synthetic techniques. (2024, December 30).

- Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents - Taylor & Francis Online. (n.d.). Taylor & Francis Online.

- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (n.d.). Royal Society of Chemistry.

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpca.org [ijpca.org]

- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

The Isoxazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a cornerstone in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have established it as a "privileged scaffold" – a molecular framework that can be readily modified to interact with a diverse range of biological targets. This technical guide provides a comprehensive literature review of the biological significance of isoxazole-containing compounds, delving into their mechanisms of action across various therapeutic areas, including oncology, inflammation, infectious diseases, and neurodegenerative disorders. We will explore the structure-activity relationships that govern their potency and selectivity, provide detailed experimental protocols for their synthesis and biological evaluation, and present quantitative data to illustrate their therapeutic potential. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the power of the isoxazole ring in their quest for novel therapeutics.

The Versatility of the Isoxazole Ring: A Gateway to Diverse Bioactivity

The isoxazole moiety is a versatile building block in drug design due to its unique physicochemical properties.[1] It is an aromatic ring system that can engage in various non-covalent interactions, including hydrogen bonding, π–π stacking, and hydrophobic interactions, which are crucial for binding to biological targets.[1] The presence of both a nitrogen and an oxygen atom in the ring allows for a range of electronic modifications, influencing the molecule's overall polarity, solubility, and metabolic stability.[2] This adaptability has led to the development of a wide array of isoxazole derivatives with a broad spectrum of pharmacological activities.[2][3]

The modification of the isoxazole structure is a key strategy for developing innovative treatments with enhanced potency and reduced toxicity.[2][4] Numerous isoxazole derivatives have been synthesized and evaluated for their therapeutic potential, leading to the discovery of compounds with analgesic, anticancer, anti-inflammatory, antibacterial, antihistaminic, anti-tubercular, antiulcer, antiepileptic, antiviral, and anxiolytic properties.[2][4] The clinical success of isoxazole-containing drugs such as the anti-inflammatory agent leflunomide and the COX-2 inhibitor valdecoxib underscores the therapeutic value of this heterocyclic scaffold.[2][4]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Isoxazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in tumor growth and progression.[5][6] These compounds have been shown to induce apoptosis, inhibit key enzymes involved in cancer cell proliferation, and disrupt the tumor microenvironment.[5]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of isoxazole derivatives are often attributed to their ability to interfere with multiple signaling pathways crucial for cancer cell survival and proliferation.[5][6]

-

Induction of Apoptosis: Many isoxazole-containing compounds have been shown to trigger programmed cell death, or apoptosis, in cancer cells.[5] This is a critical mechanism for eliminating malignant cells without inducing an inflammatory response.

-

Enzyme Inhibition: Isoxazole derivatives can act as inhibitors of various enzymes that are overexpressed or hyperactive in cancer cells.[5] This includes:

-

Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a major strategy in the treatment of hormone-dependent breast cancer.[5]

-

Topoisomerase Inhibition: Topoisomerases are enzymes that are essential for DNA replication and repair. Their inhibition can lead to DNA damage and cell death.[5]

-

Histone Deacetylase (HDAC) Inhibition: HDACs are involved in the regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes.[5]

-

-

Disruption of Tubulin Polymerization: Microtubules are essential components of the cytoskeleton and are involved in cell division. Some isoxazole derivatives can interfere with the polymerization of tubulin, the building block of microtubules, leading to cell cycle arrest and apoptosis.[5]

-

Inhibition of Angiogenesis: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Isoxazole derivatives have been found to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key receptor tyrosine kinase involved in angiogenesis.[7] By blocking VEGFR-2 signaling, these compounds can starve tumors of their blood supply.[7]

Quantitative Analysis of Anticancer Activity

The anticancer potency of isoxazole derivatives is typically evaluated using in vitro cytotoxicity assays, such as the MTT assay, against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%, is a key parameter for assessing anticancer activity.

| Isoxazole Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| TTI-6 | MCF-7 (Breast Cancer) | 1.91 | [8] |

| TTI-4 | MCF-7 (Breast Cancer) | 2.63 | [8] |

| Compound 30a | MDA-MB-231 (Breast Cancer) | 9.59 | [9] |

| Compound 30a | T-47D (Breast Cancer) | 10.10 | [9] |

| Compound 30a | MCF-7 (Breast Cancer) | 12.12 | [9] |

| Compound 14 | MCF-7 (Breast Cancer) | 22.47 | [7] |

| Compound 14 | MDA-MB-231 (Breast Cancer) | 25.87 | [7] |

| Compound 16c | HT1080 (Fibrosarcoma) | 9.02 | [7] |

| Compound 16b | HT1080 (Fibrosarcoma) | 10.72 | [7] |

| Compound 16a | HT1080 (Fibrosarcoma) | 16.1 | [7] |

| Vegfrecine Derivative 3 | VEGFR-1 Tyrosine Kinase | 0.65 | [7] |

| Vegfrecine Derivative 3 | VEGFR-2 Tyrosine Kinase | 7.1 | [7] |

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well.[10]

-

Incubation: Incubate the cells for 6 to 24 hours to allow for attachment and recovery.[10]

-

Compound Treatment: Treat the cells with various concentrations of the isoxazole derivatives and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent to each well.[10]

-

Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.[10]

-

Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.[10]

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[10]

Signaling Pathway: Inhibition of VEGFR-2 Signaling

The following diagram illustrates the inhibition of the VEGFR-2 signaling pathway by isoxazole derivatives, a key mechanism in their anti-angiogenic activity.

Caption: Inhibition of the VEGFR-2 signaling pathway by isoxazole derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Isoxazole derivatives have been extensively investigated for their anti-inflammatory properties, with some compounds demonstrating potent and selective inhibition of key inflammatory mediators.[1]

Mechanism of Action: Targeting Cyclooxygenase (COX) Enzymes

A primary mechanism of action for the anti-inflammatory effects of many isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[1] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[12] There are two main isoforms of COX:

-

COX-1: Is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa and regulating platelet aggregation.

-

COX-2: Is inducible and its expression is upregulated at sites of inflammation.[12]

Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation without the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2] Some isoxazole-containing compounds, such as valdecoxib, are selective COX-2 inhibitors.[2]

Signaling Pathway: The COX-2 Inflammatory Pathway

The following diagram illustrates the role of COX-2 in the inflammatory pathway and its inhibition by isoxazole derivatives.

Caption: The COX-2 inflammatory pathway and its inhibition by isoxazole derivatives.

Antimicrobial Activity: Combating Infectious Diseases

The isoxazole scaffold is a key component of several clinically important antimicrobial agents.[4][13] Isoxazole derivatives have demonstrated activity against a broad spectrum of bacteria and fungi.

Mechanism of Action: Diverse Modes of Antimicrobial Action

The antimicrobial mechanisms of isoxazole derivatives can vary depending on the specific structure of the compound and the target microorganism. Some of the known mechanisms include:

-

Inhibition of Cell Wall Synthesis: Some isoxazole-containing antibiotics, such as the β-lactamase-resistant penicillins (e.g., oxacillin, cloxacillin, dicloxacillin), inhibit the synthesis of the bacterial cell wall, leading to cell lysis.

-

Inhibition of Folic Acid Synthesis: Sulfonamides containing an isoxazole ring, such as sulfamethoxazole, are competitive inhibitors of dihydropteroate synthase, an enzyme essential for the synthesis of folic acid in bacteria.[14] Folic acid is a vital precursor for the synthesis of nucleic acids and amino acids.

-

Inhibition of Fungal Cell Wall Synthesis: Some antifungal isoxazole derivatives work by inhibiting the synthesis of 1,3-beta-D-glucan, a crucial component of the fungal cell wall.[3]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial activity of isoxazole derivatives is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Isoxazole Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 7b | Escherichia coli ATCC 25922 | 15 | [5][15] |

| Compound 7b | Pseudomonas aeruginosa | 30 | [5][15] |

| PUB9 | Staphylococcus aureus | 125 | [4] |

| PUB9 | Pseudomonas aeruginosa | 125 | [4] |

| Ceftriaxone | Staphylococcus aureus | 1-8 | [16] |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.[7]

Step-by-Step Methodology:

-

Prepare Inoculum: Prepare a standardized inoculum of the test microorganism.

-

Seed Agar Plates: Evenly spread the microbial inoculum over the surface of an agar plate.

-

Create Wells: Punch wells of a specific diameter into the agar.

-

Add Test Compound: Add a known concentration of the isoxazole derivative solution to each well.

-

Incubation: Incubate the plates under appropriate conditions for microbial growth.

-

Measure Zone of Inhibition: Measure the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited). The size of the zone is proportional to the antimicrobial activity of the compound.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Emerging research suggests that isoxazole derivatives may have neuroprotective properties, offering potential therapeutic avenues for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[17][18]

Mechanism of Action: Modulating Key Neurological Pathways

The neuroprotective effects of isoxazole derivatives are being investigated, and several potential mechanisms have been proposed:

-

Antioxidant Activity: Some isoxazole compounds can scavenge free radicals, thereby protecting neuronal cells from oxidative stress, a key factor in the pathogenesis of many neurodegenerative diseases.[17][19]

-

Anti-inflammatory Effects: Neuroinflammation is a common feature of neurodegenerative disorders. The anti-inflammatory properties of isoxazole derivatives, as discussed earlier, may also contribute to their neuroprotective effects.[19]

-

Monoamine Oxidase (MAO) Inhibition: MAO enzymes are involved in the metabolism of neurotransmitters.[6] MAO inhibitors can increase the levels of these neurotransmitters in the brain and have been used to treat depression and Parkinson's disease.[6][20] Certain 2,1-benzisoxazole derivatives have been identified as potent and specific inhibitors of MAO-B.[6] For instance, compound 7a exhibited an IC50 of 0.017 µM for MAO-B inhibition.[6]

-

Inhibition of Acetylcholinesterase (AChE): AChE is the enzyme that breaks down the neurotransmitter acetylcholine.[21] Inhibiting AChE can increase acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease.[21] Some 3,5-disubstituted isoxazoles have been shown to act as AChE inhibitors.[21]

Synthesis and Drug Development Workflow

The development of new isoxazole-based drugs involves a multi-step process that begins with the synthesis of novel derivatives and culminates in their biological evaluation.

General Synthetic Strategy: [3+2] Cycloaddition

A common and versatile method for the synthesis of the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or an alkene.[22] This method allows for the regioselective synthesis of 3,5-disubstituted isoxazoles.[22]

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones

This protocol describes a common method for synthesizing 3,5-disubstituted isoxazoles starting from chalcones.

Step-by-Step Methodology:

-

Chalcone Synthesis (Claisen-Schmidt Condensation):

-

Dissolve an appropriate acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.[23]

-

Slowly add an aqueous solution of potassium hydroxide (30%) to the stirred mixture at room temperature.[23]

-

Continue stirring for 24 hours. A yellow precipitate of the chalcone will form.[23]

-

Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.[23]

-

Filter, wash the solid with water until neutral, and dry the crude chalcone.[23]

-

-

Isoxazole Ring Formation:

-

Dissolve the synthesized chalcone (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in ethanol.

-

Add potassium hydroxide (2 equivalents) to the mixture.[23]

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.[23]

-

After completion, cool the mixture and neutralize it with glacial acetic acid.[23]

-

Pour the neutralized mixture into ice-cold water to precipitate the crude 3,5-disubstituted isoxazole.[23]

-

Filter, wash the solid with water, and dry. The product can be further purified by recrystallization or column chromatography.

-

Drug Discovery and Development Workflow

The following diagram illustrates a typical workflow for the discovery and development of new isoxazole-based drugs.

Caption: A generalized workflow for drug discovery and development.

Conclusion and Future Perspectives

The isoxazole ring has firmly established itself as a privileged scaffold in medicinal chemistry, with its presence in a wide range of biologically active compounds and approved drugs. The versatility of its synthesis and the ability to fine-tune its physicochemical properties through substitution make it an attractive starting point for the design of novel therapeutics. The diverse mechanisms of action of isoxazole derivatives, spanning from enzyme inhibition to the modulation of signaling pathways, highlight their potential to address a multitude of diseases.

Future research in this area will likely focus on several key aspects:

-

Development of Multi-Targeted Therapies: The ability of the isoxazole scaffold to interact with multiple targets opens up the possibility of designing single molecules that can address complex diseases with multifactorial etiologies.

-

Personalized Medicine Approaches: A deeper understanding of the structure-activity relationships of isoxazole derivatives will enable the design of compounds tailored to specific patient populations or disease subtypes.

-

Green Chemistry Approaches: The development of more environmentally friendly and efficient synthetic methods for isoxazole derivatives will be crucial for sustainable drug development.

References

- A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 1-13.

- Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: a review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.

- 5-(Thiophen-2-yl)

- A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 1-13.

- Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.

- Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. (2023). Medicinal Chemistry Research, 32(5), 863-874.

- Anila Kumari V S, et al. (2022). A brief review on isoxazole derivatives as antibacterial agents. International Journal of Research and Review, 9(9), 321-334.

- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Molecules, 28(3), 1363.

- New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024). Molecules, 29(11), 2534.

- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2012). Current Medicinal Chemistry, 19(22), 3744-3769.

- A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 1-13.

- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1158-1165.

- Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. (2023). Pharmaceuticals, 16(7), 909.

- The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. (2025). Medicinal Chemistry Research.

- Workflow of structure-based drug design (SBDD) in the drug discovery process. (2021). Current Pharmaceutical Design, 27(32), 3465-3475.

-

VEGFA-VEGFR2 signaling. (n.d.). PubChem. Retrieved from [Link]

- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances, 11(52), 32966-32988.

-

COX-1 and COX-2 pathways. (n.d.). ResearchGate. Retrieved from [Link]

- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). Journal of the Iranian Chemical Society, 20(10), 2445-2458.

- Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. (2016). Cellular and Molecular Life Sciences, 73(23), 4429-4445.

- Antibiotic activity of isoxazolylnaphthoquinone imines on mice infected with Staphylococcus aureus. (1993). Journal of Antimicrobial Chemotherapy, 32(3), 433-441.